N-(4-fluorophenyl)-9H-fluorene-9-carboxamide

Nicotinic Acetylcholine Receptor Functional Potency EC50

SAR studies on fluorene-9-carboxamides frequently fail when researchers substitute the precise N-aryl group with an uncharacterized analog, risking total loss of activity. N-(4-fluorophenyl)-9H-fluorene-9-carboxamide (CAS 866155-68-2) directly addresses this pain point as a structurally authenticated, low-affinity nAChR ligand (EC50 = 30,000 nM at human muscle-type nAChR, TE671). • Negative Control: Well-suited for agonist screening as a weak partial agonist, enabling deconvolution of receptor desensitization pathways without confounding strong activation. • SAR Probe: The 4-fluorophenyl substituent confers distinct electronic and steric properties; compare against active 2-methylphenyl or 2-pyrazolylphenyl analogs to map pharmacophore requirements. • P-gp Research: Serves as a starting point for evaluating non-competitive P-gp inhibition and chemosensitization in resistant cancer cell lines. Supplied at ≥90% purity with certificate of analysis; intended exclusively for non-clinical laboratory research.

Molecular Formula C20H14FNO
Molecular Weight 303.336
CAS No. 866155-68-2
Cat. No. B2811683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-9H-fluorene-9-carboxamide
CAS866155-68-2
Molecular FormulaC20H14FNO
Molecular Weight303.336
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C20H14FNO/c21-13-9-11-14(12-10-13)22-20(23)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19H,(H,22,23)
InChIKeyYJWFOVMRVYSYIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorophenyl)-9H-fluorene-9-carboxamide Overview


N-(4-fluorophenyl)-9H-fluorene-9-carboxamide (CAS 866155-68-2) is a synthetic organic compound belonging to the fluorene-9-carboxamide class, characterized by a fluorene core with a carboxamide group at the 9-position and a 4-fluorophenyl substituent on the amide nitrogen . With a molecular formula of C20H14FNO and a molecular weight of approximately 303.33 g/mol, this compound is primarily utilized as a research chemical in medicinal chemistry and pharmacology, where its structural features may confer distinct biological interactions . It is available from multiple suppliers, typically at purity levels of 90% or higher, and is intended solely for laboratory use in non-clinical settings [1].

Why Generic Substitution Fails


The biological activity of fluorene-9-carboxamide derivatives is exquisitely sensitive to the nature of the N-aryl substituent. Systematic structure-activity relationship (SAR) studies have demonstrated that even minor modifications to the N-aryl group can drastically alter potency, selectivity, and mechanism of action [1]. For instance, in the N-aryl-9-oxo-9H-fluorene-1-carboxamide series, the lead compound N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (2a) exhibited sub-micromolar activity, while its 4-fluorophenyl analog (a structural isomer of the target compound) showed no significant caspase activation or growth inhibition in the same assays [2]. This demonstrates that the specific position and nature of the fluorine substituent on the N-phenyl ring is a critical determinant of biological function. Therefore, substituting N-(4-fluorophenyl)-9H-fluorene-9-carboxamide with a generic, uncharacterized fluorene-9-carboxamide analog carries a high risk of obtaining a compound with entirely different or absent activity, potentially derailing research projects and wasting resources.

Quantitative Differentiation from Key Comparators


Nicotinic Acetylcholine Receptor Potency

N-(4-fluorophenyl)-9H-fluorene-9-carboxamide exhibits weak functional activity at the human nicotinic acetylcholine receptor (nAChR) subtype TE671 (muscle), with an EC50 value of 30,000 nM (30 µM) [1]. In contrast, the endogenous agonist acetylcholine has an EC50 of approximately 1-10 µM, and potent synthetic agonists like epibatidine exhibit EC50 values in the low nanomolar range (e.g., ~10 nM) in similar assays [2]. This approximately 3000-fold lower potency indicates that the compound is a very weak agonist, unsuitable for applications requiring robust nAChR activation.

Nicotinic Acetylcholine Receptor Functional Potency EC50 TE671 Cells

Impact of 4-Fluorophenyl Substitution

In a series of N-aryl-9-oxo-9H-fluorene-1-carboxamides, the 4-fluorophenyl analog (compound 2b) demonstrated no significant caspase activation or growth inhibition in T47D, HCT116, and SNU398 cancer cell lines, in stark contrast to the lead compound N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (2a), which was active with sub-micromolar EC50 and GI50 values [1]. While this study evaluated a 9-oxo analog rather than the target 9H-fluorene compound, the data strongly suggests that the 4-fluorophenyl group, when compared to other aryl substitutions like 2-methylphenyl or 2-pyrazolylphenyl, can confer dramatically reduced or absent activity in apoptosis induction assays.

Structure-Activity Relationship Fluorine Substitution Apoptosis Caspase Activation

P-Glycoprotein Inhibition Potential

A patent (WO/FR) describes a series of compounds having the general structure (I), which encompasses N-(4-fluorophenyl)-9H-fluorene-9-carboxamide, as non-competitive specific inhibitors of P-glycoprotein (P-gp) [1]. While the patent does not provide quantitative inhibition data (e.g., IC50) for the specific target compound, it claims that compounds of this class can improve the effectiveness of chemotherapy treatments by inhibiting P-gp-mediated drug efflux [1]. This contrasts with other fluorene-9-carboxamide derivatives, such as lomitapide, which are primarily characterized as microsomal triglyceride transfer protein (MTP) inhibitors (IC50 = 8 nM) .

P-glycoprotein P-gp Inhibitor Multidrug Resistance Chemosensitization

Recommended Research Applications


Low-Potency Control in nAChR Studies

Given its weak functional potency (EC50 = 30,000 nM) at the human muscle-type nAChR (TE671), N-(4-fluorophenyl)-9H-fluorene-9-carboxamide is well-suited for experiments requiring a low-affinity nAChR ligand. Researchers can utilize this compound as a negative control in agonist screens, or to investigate the effects of very weak partial agonism on receptor desensitization and signaling pathways, without the confounding effects of strong activation seen with acetylcholine or epibatidine [1][2].

Structure-Activity Relationship Investigations

The stark contrast in activity between the 4-fluorophenyl analog and other N-aryl-substituted fluorene-9-carboxamides (e.g., 2-methylphenyl or 2-pyrazolylphenyl) makes this compound a valuable tool for SAR studies. By comparing its biological profile—or lack thereof—against more active analogs, researchers can deconvolute the specific contribution of the 4-fluorophenyl group to target binding, cellular permeability, and overall pharmacological function [1].

P-Glycoprotein Modulation in MDR Models

Based on patent claims that compounds of its general class act as non-competitive P-gp inhibitors, N-(4-fluorophenyl)-9H-fluorene-9-carboxamide represents a potential starting point for research into chemosensitization strategies. It can be evaluated in vitro for its ability to reverse P-gp-mediated drug resistance in cancer cell lines, potentially enhancing the intracellular accumulation and efficacy of co-administered chemotherapeutics [1]. This application is distinct from the primary use of other fluorene-9-carboxamide derivatives, such as lomitapide, which are focused on lipid metabolism [2].

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